molecular formula C10H13BrO2 B2890826 1-Bromo-3-(2-ethoxyethoxy)benzene CAS No. 39995-42-1

1-Bromo-3-(2-ethoxyethoxy)benzene

Cat. No.: B2890826
CAS No.: 39995-42-1
M. Wt: 245.116
InChI Key: FNSGRVBRWKODOK-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-ethoxyethoxy)benzene is an organic compound with the molecular formula C10H13BrO2. It is a brominated benzene derivative, characterized by the presence of a bromine atom and an ethoxyethoxy group attached to the benzene ring. This compound is used in various chemical research and industrial applications due to its unique properties.

Scientific Research Applications

1-Bromo-3-(2-ethoxyethoxy)benzene has diverse applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 1-Bromo-3-(2-ethoxyethoxy)benzene is the benzylic position of the benzene ring . The benzylic position refers to the carbon atom adjacent to the benzene ring. This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

The compound interacts with its target through a free radical reaction . This reaction involves the loss of a hydrogen atom at the benzylic position, which can be resonance stabilized . The reaction is initiated by N-bromosuccinimide (NBS), which loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide .

Biochemical Pathways

The compound affects the free radical bromination and nucleophilic substitution pathways . In the free radical bromination pathway, a bromine atom is added to the benzylic position . In the nucleophilic substitution pathway, a nucleophile replaces a leaving group .

Result of Action

The result of the compound’s action is the formation of a brominated compound . The bromine atom is added to the benzylic position, resulting in the formation of a new compound . This brominated compound can then undergo further reactions, such as nucleophilic substitution .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a Lewis acid catalyst can enhance the bromination reaction . Additionally, the reaction rate may be affected by the temperature and the solvent used .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(2-ethoxyethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(2-ethoxyethoxy)benzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, resulting in a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-ethoxyethoxy)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated product.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(2-ethoxyethoxy)benzene
  • 1-Bromo-4-(2-ethoxyethoxy)benzene
  • 1-Chloro-3-(2-ethoxyethoxy)benzene

Uniqueness

1-Bromo-3-(2-ethoxyethoxy)benzene is unique due to the specific positioning of the bromine and ethoxyethoxy groups on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

1-bromo-3-(2-ethoxyethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-2-12-6-7-13-10-5-3-4-9(11)8-10/h3-5,8H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSGRVBRWKODOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In DMF (120 ml) was dissolved 3-bromophenol (12 g). To the mixture was added potassium carbonate (12.5 g) and then was added 2-bromoethylethyl ether (9.1 ml), and the mixture was stirred at 70° C. for 16 hours. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate, washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography (hexane/ethyl acetate=12/1) to give 1-bromo-3-(2-ethoxyethoxy)benzene (12.1 g).
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12 g
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